molecular formula C23H36 B1612016 trans,trans-4-(4-Ethylphenyl)-4-propyl-bicyclohexyl CAS No. 84656-76-8

trans,trans-4-(4-Ethylphenyl)-4-propyl-bicyclohexyl

Cat. No. B1612016
CAS RN: 84656-76-8
M. Wt: 312.5 g/mol
InChI Key: PNEGGJHLXGCZNS-UHFFFAOYSA-N
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Description

“trans,trans-4-(4-Ethylphenyl)-4-propyl-bicyclohexyl” is a chemical compound with the CAS number 84656-76-812. However, detailed information about its use and applications is not readily available in the sources I accessed.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “trans,trans-4-(4-Ethylphenyl)-4-propyl-bicyclohexyl” from the sources I accessed.



Molecular Structure Analysis

The molecular formula of “trans,trans-4-(4-Ethylphenyl)-4-propyl-bicyclohexyl” is C23H363. Its molecular weight is 312.533. However, detailed structural analysis is not available in the sources I accessed.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “trans,trans-4-(4-Ethylphenyl)-4-propyl-bicyclohexyl” from the sources I accessed.



Physical And Chemical Properties Analysis

The compound should be stored in a dry room at room temperature3. However, detailed physical and chemical properties are not available in the sources I accessed.


Scientific Research Applications

Synthesis and Characterization

  • Cyclohexane-Based Ligands and Complexes : Studies on cyclohexane-based phosphinite pincer ligands and their metalation to form complexes have shown significant applications in catalysis and material science. The synthesis and characterization of cis and trans isomers of these ligands and their conversion under various conditions illustrate the importance of stereochemistry in developing new materials and catalysts (Polukeev & Wendt, 2017).

  • Enzymatic Reduction for Synthesis : The enzymatic reduction of cyclic ketones to their corresponding alcohols, demonstrating high stereoselectivity, highlights the potential for producing specific isomers of bicyclic compounds. Such methods are valuable in the pharmaceutical industry for creating intermediates with high purity (Miyazawa et al., 2000).

Photocyclization and Photoisomerization

  • Photocyclization Reactions : Research on the photocyclization of certain trans-cyclohexene derivatives demonstrates the potential for using light-mediated reactions to create complex bicyclic structures. These findings could lead to novel methods for synthesizing materials and chemicals with unique optical properties (Day et al., 2018).

Catalytic Applications and Fine Chemicals

  • Catalysis and Transesterification : The use of Cu-deposited V2O5 catalysts for the transesterification of ethyl-10-undecenoate, derived from castor oil, with diols to produce biobased polyesters showcases the application of cyclic compounds as monomers in sustainable material production (Sudhakaran et al., 2022).

Stereochemistry and Isomerization

  • Thermal Isomerizations and Fragmentations : The study of thermal gas-phase isomerizations and fragmentations of cyclic compounds provides insight into the stability and reactivity of different isomers. Understanding these processes is crucial for designing reactions and materials with desired properties (Baldwin & Burrell, 2002).

Safety And Hazards

Unfortunately, I couldn’t find specific information on the safety and hazards of “trans,trans-4-(4-Ethylphenyl)-4-propyl-bicyclohexyl” from the sources I accessed.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of “trans,trans-4-(4-Ethylphenyl)-4-propyl-bicyclohexyl” from the sources I accessed.


properties

IUPAC Name

1-ethyl-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36/c1-3-5-19-8-12-21(13-9-19)23-16-14-22(15-17-23)20-10-6-18(4-2)7-11-20/h6-7,10-11,19,21-23H,3-5,8-9,12-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEGGJHLXGCZNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595101
Record name 3~4~-Ethyl-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans,trans-4-(4-Ethylphenyl)-4-propyl-bicyclohexyl

CAS RN

84656-76-8
Record name 3~4~-Ethyl-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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